N-Fmoc-3-bromo-4-fluoro-L-phenylalanine
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Overview
Description
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom attached to the phenyl ring. Its molecular formula is C24H19BrFNO4, and it has a molecular weight of 484.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 3-bromo-4-fluoro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Deprotection Reactions: Removal of the Fmoc group yields 3-bromo-4-fluoro-L-phenylalanine.
Scientific Research Applications
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, especially those targeting specific proteins or enzymes.
Biological Studies: It serves as a tool for studying protein structure and function by incorporating it into peptides and analyzing the effects of the bromine and fluorine substitutions.
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated into a peptide, the bromine and fluorine atoms can influence the peptide’s properties, such as its binding affinity to target proteins or its stability .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the bromine atom.
N-Fmoc-3-fluoro-L-phenylalanine: Similar structure but lacks the bromine atom and has the fluorine atom in a different position.
Uniqueness
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter the compound’s reactivity and the properties of peptides synthesized using it, making it a valuable tool in peptide and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFFJEKLSVVFDJ-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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